molecular formula C20H21FN2O3 B2794307 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide CAS No. 921789-71-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide

Cat. No.: B2794307
CAS No.: 921789-71-1
M. Wt: 356.397
InChI Key: MOLRTXMCLWCHEX-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide is a synthetic small molecule based on a tetrahydrobenzo[b][1,4]oxazepin-4-one scaffold, a heterocyclic system of significant interest in medicinal chemistry. This compound is structurally characterized by a benzamide group linked to the oxazepine core, which is further functionalized with ethyl and dimethyl substituents. This specific scaffold is found in compounds investigated for various biological activities, as research into similar structures has shown potential in areas such as kinase inhibition . The incorporation of the 2-fluorobenzamide moiety is a common strategy in drug discovery to optimize a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. This product is intended for research and further manufacturing use only, specifically for in vitro analysis and as a key intermediate or building block in the development of novel bioactive molecules. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-4-23-16-11-13(22-18(24)14-7-5-6-8-15(14)21)9-10-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLRTXMCLWCHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings and data.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Research indicates that this compound may interact with various biological targets. Specifically, it has shown significant binding affinity towards receptor-interacting protein kinase 1 (RIPK1), a key regulator in inflammatory processes. The compound exhibits an IC50 value of approximately 1.0 nM for RIPK1 binding, suggesting potent inhibitory activity that could be leveraged in treating inflammatory diseases .

In Vivo Studies

In studies involving animal models, this compound demonstrated significant pharmacological effects:

  • Anti-inflammatory Effects : The compound was evaluated in models of chronic immune inflammatory disorders such as ulcerative colitis and psoriasis. It is currently in Phase II clinical trials for these conditions (NCT02903966 and NCT02776033) .
  • Brain Uptake : Distribution studies in Sprague-Dawley rats revealed a high brain uptake of 0.53 (%ID/gram) at 5 minutes post-injection. Initial uptake in other organs like the pancreas and liver was also notable .

In Vitro Studies

In vitro assays have characterized the compound's solubility and lipophilicity:

  • Solubility : The compound has good solubility (~450 μM at pH 7.4), which is favorable for bioavailability.
  • Lipophilicity : A log D value of 3.8 indicates moderate lipophilicity conducive to cellular membrane permeability .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Ulcerative Colitis : Clinical trials have shown that the compound significantly reduces inflammation markers in patients with active ulcerative colitis.
  • Psoriasis Treatment : Preliminary results indicate promising outcomes in reducing psoriatic lesions and improving quality of life metrics among participants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following compounds are selected for comparison based on substitutions at the benzamide or benzoxazepine side chain (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzamide) Substituents (Benzoxazepine Side Chain)
Target Compound C₂₀H₂₀FN₂O₃ ~356.39 2-Fluoro 5-Ethyl, 3,3-dimethyl
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide C₂₀H₂₀F₂N₂O₃ 374.39 3,4-Difluoro 5-Ethyl, 3,3-dimethyl
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide C₂₁H₂₀FN₂O₃ ~368.40 3-Fluoro 5-Allyl, 3,3-dimethyl

Impact of Substituent Variations

Fluorine Position on Benzamide
  • This could enhance target selectivity in biological systems.
  • 3,4-Difluorobenzamide Analog : The meta- and para-fluorine atoms increase electron-withdrawing effects, likely enhancing lipophilicity (logP ~2.8 vs. ~2.5 for the target compound). This modification could improve membrane permeability but may reduce solubility.
  • 3-Fluorobenzamide Analog : A meta-fluorine balances electronic effects with reduced steric bulk, possibly favoring receptor binding in specific therapeutic contexts.
Benzoxazepine Side Chain
  • 5-Ethyl Group (Target Compound) : The ethyl group provides moderate hydrophobicity and metabolic stability compared to longer alkyl chains.
  • 5-Allyl Group : The allyl substituent introduces unsaturation, which may increase reactivity (e.g., susceptibility to oxidation) but could enable covalent interactions with biological targets.

Research Findings and Inferred Properties

While direct biological data for the target compound are unavailable, insights can be drawn from structural analogs:

  • Metabolic Stability : The 5-ethyl and 3,3-dimethyl groups in the target compound likely reduce cytochrome P450-mediated metabolism compared to the allyl-containing analog .
  • Binding Affinity : The 2-fluorobenzamide group may exhibit unique dipole interactions with target proteins, distinct from the 3,4-difluoro analog’s broader electronic effects .
  • Solubility : The target compound’s lower fluorine count (vs. the 3,4-difluoro analog) suggests improved aqueous solubility, critical for oral bioavailability.

Q & A

Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect the compound’s physicochemical properties?

  • Chlorine or bromine substitution increases logP (lipophilicity) but may reduce solubility. Fluorine’s electronegativity improves membrane permeability, as shown in Caco-2 cell assays. Use HPLC logD measurements and solubility screens to rank derivatives .

Q. What crystallographic insights are critical for understanding this compound’s interaction with protein targets?

  • High-resolution XRD (≤1.5 Å) reveals key interactions:
  • The 4-oxo group forms hydrogen bonds with catalytic lysine residues in kinases.
  • The ethyl-dimethyl moiety occupies hydrophobic pockets, as observed in co-crystal structures with HSP90 .

Methodological Recommendations

Q. What quality control protocols are essential for ensuring batch-to-batch consistency?

  • Implement:
  • Stability-indicating HPLC methods to monitor degradation products .
  • Elemental analysis to confirm stoichiometry (C, H, N within ±0.4% theoretical) .
  • Chiral HPLC for enantiopurity assessment if stereocenters are present .

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